4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde
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Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde is a heterocyclic compound that features both a pyrazole ring and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 3-chlorobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzoic acid.
Reduction: 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: Another pyrazole derivative with different functional groups and applications.
4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorophenylamine: A related compound with a fluorine atom instead of a chlorine atom.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde is unique due to its combination of a pyrazole ring and a benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6BrClN2O |
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Molecular Weight |
285.52 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)-3-chlorobenzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H |
InChI Key |
KRZKODANCLUNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)N2C=C(C=N2)Br |
Origin of Product |
United States |
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